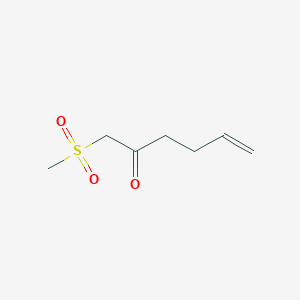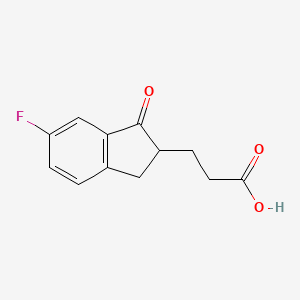
3-(6-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid is a chemical compound with the molecular formula C11H9FO3 It is a derivative of indanone, characterized by the presence of a fluoro group and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluoroindanone.
Fluorination: The indanone is fluorinated using a suitable fluorinating agent such as Selectfluor.
Formation of Propanoic Acid Moiety: The fluorinated indanone is then subjected to a reaction with a propanoic acid derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(6-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-(6-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Pathways Involved: Affect signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 3-Phenyl-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride
Uniqueness
3-(6-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propiedades
Número CAS |
83419-65-2 |
|---|---|
Fórmula molecular |
C12H11FO3 |
Peso molecular |
222.21 g/mol |
Nombre IUPAC |
3-(5-fluoro-3-oxo-1,2-dihydroinden-2-yl)propanoic acid |
InChI |
InChI=1S/C12H11FO3/c13-9-3-1-7-5-8(2-4-11(14)15)12(16)10(7)6-9/h1,3,6,8H,2,4-5H2,(H,14,15) |
Clave InChI |
FZOGINUZDCVHSZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)C2=C1C=CC(=C2)F)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


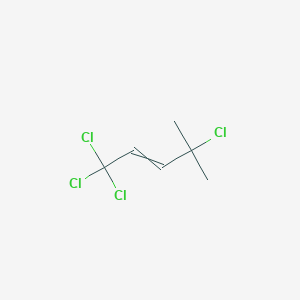
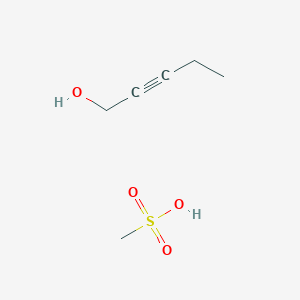
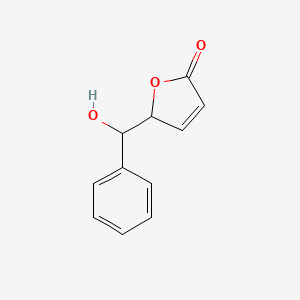
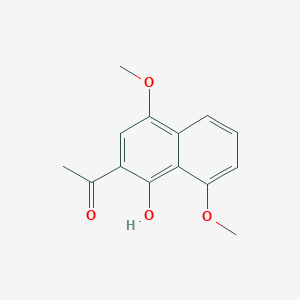
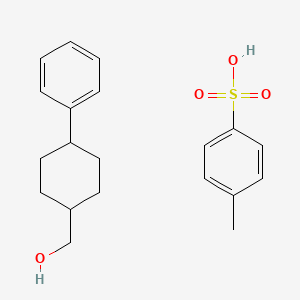
![1-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]methanimine](/img/structure/B14408332.png)
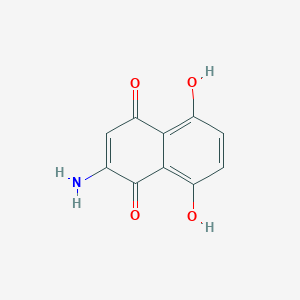
![Silane, trimethyl[(2-methylphenyl)methoxy]-](/img/structure/B14408338.png)
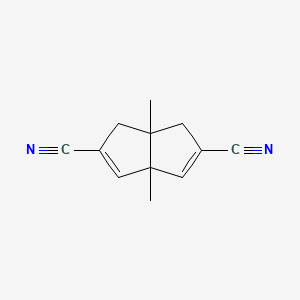
![8-[(2-Ethynyl-5-methoxyphenyl)methoxy]-2-methyloct-1-EN-6-YN-3-one](/img/structure/B14408354.png)
![Methyl 4-[(heptafluoropropyl)sulfanyl]benzoate](/img/structure/B14408360.png)
![Ethyl {bis[(propan-2-yl)oxy]phosphorothioyl}carbamodithioate](/img/structure/B14408364.png)
![1,1'-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one]](/img/structure/B14408366.png)
